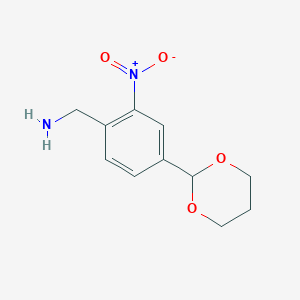
(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine is an organic compound that features a dioxane ring, a nitrophenyl group, and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine typically involves the reaction of 4-nitrobenzaldehyde with 1,3-dioxane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: (4-(1,3-Dioxan-2-yl)-2-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding oxides and other oxidized derivatives.
Aplicaciones Científicas De Investigación
(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The dioxane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(1,3-Dioxan-2-yl)-2-aminophenyl)methanamine
- (4-(1,3-Dioxan-2-yl)-2-chlorophenyl)methanamine
- (4-(1,3-Dioxan-2-yl)-2-methylphenyl)methanamine
Uniqueness
(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine is unique due to the presence of both a nitrophenyl group and a dioxane ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14N2O4 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
[4-(1,3-dioxan-2-yl)-2-nitrophenyl]methanamine |
InChI |
InChI=1S/C11H14N2O4/c12-7-9-3-2-8(6-10(9)13(14)15)11-16-4-1-5-17-11/h2-3,6,11H,1,4-5,7,12H2 |
Clave InChI |
MPRXRYLGZUUQJP-UHFFFAOYSA-N |
SMILES canónico |
C1COC(OC1)C2=CC(=C(C=C2)CN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


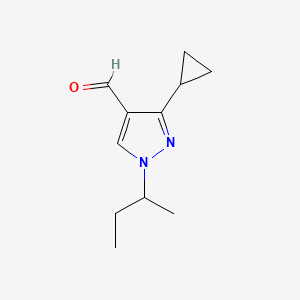
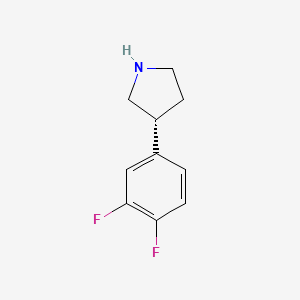
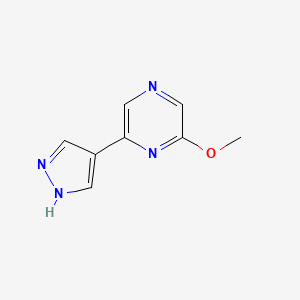
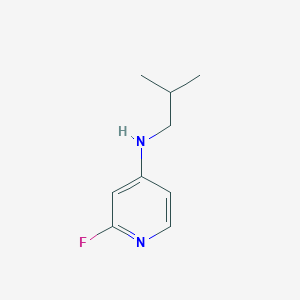
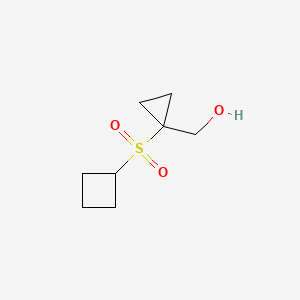
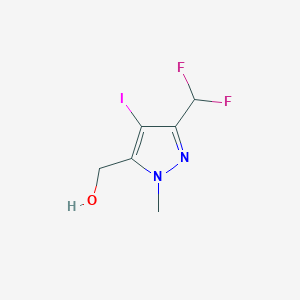
![4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15227025.png)
![1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227028.png)

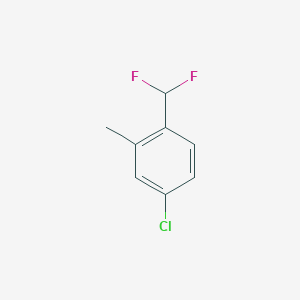
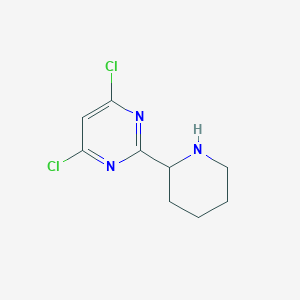
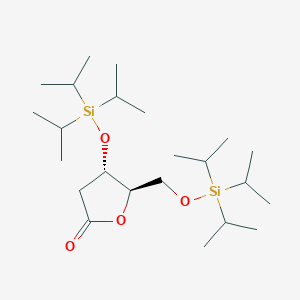

![2-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227078.png)
